molecular formula C11H11F2N3O3 B7030288 N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B7030288
M. Wt: 271.22 g/mol
InChI Key: KYZSGVWZXKVPDI-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluoromethoxy group, a methoxy group, and an oxadiazole ring, making it a valuable subject for various chemical and pharmaceutical studies.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O3/c1-17-9-4-7(2-3-8(9)19-10(12)13)5-14-11-16-15-6-18-11/h2-4,6,10H,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZSGVWZXKVPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NN=CO2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxy intermediate: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the difluoromethoxy group.

    Oxadiazole ring formation: The intermediate is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.

    Final amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-oxadiazole derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(trifluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine
  • N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine

Uniqueness

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the oxadiazole ring, makes it a versatile compound for various applications.

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